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Introduction

LY2979165 is an investigational prodrug developed for the potential treatment of
schizophrenia. It is rapidly and extensively converted in the body to its active moiety, 2812223,
a potent and selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGIuR2).
The therapeutic rationale for developing an mGIuR2 agonist for schizophrenia is rooted in the
glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic
neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor,
contributes to the pathophysiology of schizophrenia.

Activation of presynaptic mGIuR2 receptors leads to a reduction in glutamate release in key
brain regions implicated in schizophrenia, such as the cortex and limbic areas.[1][2] This
mechanism is thought to counteract the downstream effects of NMDA receptor hypofunction,
which is hypothesized to lead to excessive glutamate release and subsequent neuronal
dysfunction. By modulating this aberrant glutamatergic activity, LY2979165 aims to ameliorate
the symptoms of schizophrenia. This technical guide provides a comprehensive overview of the
available preclinical and clinical data on LY2979165, with a focus on its mechanism of action,
pharmacological properties, and the experimental methodologies used in its evaluation.

Core Data Presentation
In Vitro Pharmacology of Active Moiety (2812223)
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The active component of LY2979165, 2812223, has been characterized in vitro to determine its

binding affinity and functional activity at mGlu receptors.

Receptor Subtype

Binding Affinity (Ki)

Functional Activity (EC50)

mGIuR2

144 nM[3]

Potent agonist activity
reported, specific EC50 value
not publicly available. After a
60 mg single dose of
LY2979165, plasma exposure
and peak concentrations of
2812223 were approximately
four-fold higher than the in
vitro mGlu2 agonist EC50

value.[4]

mGIuR3

156 nM[3]

Data not publicly available.

Other mGIuR Subtypes

Data not publicly available, but
described as a "selective"
MGIuR2 agonist.

Data not publicly available.

Phase 1 Clinical Trial Data: Pharmacokinetics of
LY2979165 and Active Moiety (2812223)

Single and multiple ascending dose studies have been conducted in healthy male subjects to

evaluate the safety, tolerability, and pharmacokinetics of orally administered LY2979165.

© 2025 BenchChem. All rights reserved. 2/12

Tech Support


https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.medchemexpress.com/ly2812223.html
https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://www.medchemexpress.com/ly2812223.html
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Single Dose (20-150 mg)

Multiple Doses (20-400 mg
once daily)

Cmax (Maximum

Concentration)

Dose-proportional increase in
exposure of 2812223
observed. Specific values not

publicly available.

Minimal accumulation with
once-daily dosing. Specific

values not publicly available.

Tmax (Time to Maximum

Concentration)

Specific values not publicly

available.

Specific values not publicly

available.

AUC (Area Under the Curve)

Dose-proportional increase in
exposure of 2812223
observed. Specific values not

publicly available.

Plasma pharmacokinetics of
2812223 were approximately
linear. Specific values not

publicly available.

Specific values not publicly

Specific values not publicly

Half-life ) )
available. available.
Extensive conversion of
LY2979165 to the active ] )
) ) o Extensive conversion to
Metabolism moiety 2812223. Minimal
) ) 2812223.[4]
LY2979165 is measurable in
plasma.[4]
No effect of food on the
Food Effect pharmacokinetics of Not applicable.

LY2979165 and 2812223.[4]

CSF Penetration

After a 60 mg single dose of
LY2979165, the exposure of
2812223 in cerebrospinal fluid
(CSF) was approximately 2-6%

of plasma exposure.[4]

Data not publicly available.

Clinical Pharmacodynamics: Ketamine-Challenge fMRI

Study

A pharmacological magnetic resonance imaging (phMRI) study was conducted in healthy

volunteers to assess the ability of LY2979165 to modulate the brain's response to a ketamine
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challenge, a model used to simulate the hyperglutamatergic state thought to be present in

schizophrenia.

Brain Regions of Interest

Effect on Ketamine-

Dose of LY2979165 .
(ROIs) Evoked BOLD Signal
20 Not specified in publicly Not specified in publicly
m
J available data. available data.
A reduction in the ketamine-
evoked BOLD phMRI signal
Not specified in publicly was observed relative to
available data, but analysis placebo. A relationship was
60 mg

was performed across all atlas

regions of interest.

noted between the reduction of
the BOLD signal and
increasing plasma levels of the
active moiety, 2812223.[5]

Experimental Protocols
In Vitro Functional Assay: [35S]GTPyS Binding

A [35S]GTPyS binding assay is a functional assay used to measure the activation of G protein-
coupled receptors (GPCRs), such as mGIuR2, by an agonist. The following is a generalized

protocol for such an assay.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at the mGIuR2

receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human mGIuR2 receptor.

[35S]GTPYS (radioligand).

Guanosine diphosphate (GDP).

Assay buffer (e.g., 20 mM HEPES, 100 mM NacCl, 10 mM MgCI2).
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e Test compound (e.g., 2812223) at various concentrations.
 Scintillation fluid and a microplate scintillation counter.
Procedure:

 Membrane Preparation: Cell membranes expressing the mGIuR2 receptor are prepared and
stored at -80°C until use.

o Assay Setup: In a 96-well plate, the following are added in order:

[e]

Assay buffer.

Cell membranes.

o

o GDP.

[¢]

Test compound at varying concentrations.

 Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period
to allow the test compound to bind to the receptors.

« Initiation of Reaction: [35S]GTPyS is added to each well to initiate the binding reaction. The
plate is then incubated for an additional period (e.g., 60 minutes) at room temperature.

o Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat to
separate the bound from the unbound radioligand.

 Scintillation Counting: The filter mat is dried, and scintillation fluid is added. The amount of
bound [35S]GTPyS is quantified using a microplate scintillation counter.

» Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and
Emax values for the test compound.

Clinical Study: Ketamine-Challenge Pharmacological
MRI (phMRI)
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This protocol describes a typical design for a ketamine-challenge phMRI study to evaluate the
effects of a drug like LY2979165.

Objective: To assess the modulatory effects of LY2979165 on the ketamine-induced Blood

Oxygenation Level-Dependent (BOLD) signal in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers.

Procedure:

Screening: Participants undergo a thorough medical and psychological screening to ensure
they are eligible for the study.

Study Visits: Each participant attends multiple study visits, separated by a washout period.

Drug Administration: On each visit, participants receive a single oral dose of either
LY2979165 (e.g., 20 mg or 60 mg) or a matching placebo.

Ketamine Infusion: After a set period following drug administration to allow for absorption,
participants undergo an fMRI scan. During the scan, they receive a sub-anesthetic
intravenous infusion of ketamine.

fMRI Data Acquisition: BOLD fMRI data are acquired throughout the ketamine infusion
period.

Data Analysis: The fMRI data are preprocessed and analyzed to determine the effect of the
different pretreatment conditions (placebo, LY2979165) on the ketamine-induced BOLD
signal changes in various brain regions.

Safety Monitoring: Participants are monitored for any adverse events throughout the study.

Preclinical Animal Model: NMDA Receptor Antagonist-
Induced Hyperactivity
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While no specific preclinical studies using LY2979165 have been publicly detailed, a common

animal model to test the antipsychotic potential of compounds targeting the glutamate system

is the NMDA receptor antagonist-induced hyperactivity model.

Objective: To evaluate the ability of a test compound (e.g., an mGIuR2 agonist) to reverse the

locomotor hyperactivity induced by an NMDA receptor antagonist like phencyclidine (PCP) or
MK-801 in rodents.

Animals: Male rodents (e.g., rats or mice).

Materials:

Test compound (mGIuR2 agonist).

NMDA receptor antagonist (e.g., PCP or MK-801).

Vehicle control.

Open-field activity chambers equipped with automated photobeam detection systems.

Procedure:

Acclimation: Animals are acclimated to the testing room and the open-field chambers.

Pretreatment: Animals are pretreated with either the test compound or vehicle at a specified
time before the administration of the NMDA receptor antagonist.

Induction of Hyperactivity: Animals are administered the NMDA receptor antagonist (e.g.,
PCP or MK-801) to induce hyperlocomotor activity.

Behavioral Assessment: Immediately following the injection of the NMDA receptor
antagonist, animals are placed in the open-field chambers, and their locomotor activity is
recorded for a set period (e.g., 60-90 minutes).

Data Analysis: The locomotor activity data (e.g., distance traveled, number of beam breaks)
are analyzed to compare the effects of the test compound versus vehicle on the NMDA
receptor antagonist-induced hyperactivity. A significant reduction in hyperactivity by the test
compound would be indicative of potential antipsychotic-like efficacy.
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Caption: mGIuR2 Signaling Pathway in Schizophrenia.
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Caption: Experimental Workflow for Ketamine-Challenge fMRI.
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Glutamate Hypothesis of Schizophrenia:
NMDA Receptor Hypofunction
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Excessive Presynaptic
Glutamate Release

Therapeutic Target:
Presynaptic mGIluR2

Mechanism of Action:
Activation of mGIuR2 leads to

inhibition of glutamate release

A/

Drug Candidate:
LY2979165 (prodrug of mGIuR2 agonist 2812223)

Desired Therapeutic Outcome:

Normalization of Glutamatergic
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Caption: Rationale for LY2979165 in Schizophrenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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